molecular formula C12H8O4S B6378283 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261907-31-6

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6378283
CAS No.: 1261907-31-6
M. Wt: 248.26 g/mol
InChI Key: ROLQXHLCPLBPSX-UHFFFAOYSA-N
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Description

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) and a hydroxyphenyl group (–C₆H₄OH) attached to the thiophene ring, along with a carboxylic acid group (–COOH) at the second position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds. Techniques such as continuous flow synthesis and microwave-assisted synthesis are also employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the formyl and hydroxyphenyl groups allows for interactions with active sites of enzymes or receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both formyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .

Properties

IUPAC Name

4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-5-8-2-1-7(3-10(8)14)9-4-11(12(15)16)17-6-9/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQXHLCPLBPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685204
Record name 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-31-6
Record name 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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